molecular formula C27H27N3S B11493786 1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine

1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B11493786
M. Wt: 425.6 g/mol
InChI Key: VGBYLNJNMUJJPS-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. The process may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone.

    Attachment of the Piperazine Ring: The thiazole derivative can then be reacted with a piperazine derivative under suitable conditions.

    Introduction of the Diphenylmethyl Group: This step may involve the reaction of the intermediate with a diphenylmethyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-4-[4-(2-methylphenyl)-1,3-thiazol-2-yl]piperazine
  • 1-(Diphenylmethyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine

Uniqueness

1-(Diphenylmethyl)-4-[4-(3-methylphenyl)-1,3-thiazol-2-yl]piperazine is unique due to its specific substitution pattern on the thiazole ring. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H27N3S

Molecular Weight

425.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-4-(3-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C27H27N3S/c1-21-9-8-14-24(19-21)25-20-31-27(28-25)30-17-15-29(16-18-30)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-14,19-20,26H,15-18H2,1H3

InChI Key

VGBYLNJNMUJJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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